3-Chloro-L-alanine Hydrochloride
Description
Significance of Unnatural Amino Acid Derivatives in Research
Unnatural amino acids are pivotal in modern medicinal chemistry and chemical biology. enamine.netresearchgate.net Their structural diversity, extending beyond the confines of the 20 proteinogenic amino acids, offers a powerful toolkit to modulate the properties of peptides and proteins. enamine.netresearchgate.net By incorporating these synthetic derivatives, researchers can enhance the stability, bioactivity, and target specificity of peptides, transforming them into more effective therapeutic candidates. researchgate.net The introduction of unnatural amino acids can also confer resistance to enzymatic degradation, a common challenge in the development of peptide-based drugs.
Furthermore, these derivatives serve as versatile building blocks for the de novo design of peptidomimetics, molecules that mimic the structure and function of natural peptides. researchgate.net This approach is instrumental in developing novel drugs with improved pharmacological profiles. researchgate.net The ability to introduce specific chemical functionalities, such as halogens or fluorescent tags, through unnatural amino acids allows for the detailed investigation of protein structure, function, and interactions within a cellular context. chemimpex.com
Overview of 3-Chloro-L-alanine Hydrochloride as a Research Probe in Biochemical and Pharmaceutical Investigations
This compound is a prime example of an unnatural amino acid derivative utilized as a research probe. medchemexpress.com Its primary role stems from its ability to act as an inhibitor of various enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. The chlorine atom at the β-position of the alanine (B10760859) structure is key to its inhibitory activity.
This compound has been instrumental in studying amino acid metabolism. For instance, it is a known inhibitor of alanine aminotransferase (ALAT), an enzyme involved in the interconversion of amino acids and keto acids. chemicalbook.comsigmaaldrich.com By inhibiting ALAT, researchers can probe the metabolic consequences and explore potential therapeutic strategies for conditions where this enzyme is dysregulated, such as in certain types of cancer. chemicalbook.comsigmaaldrich.com
Moreover, 3-Chloro-L-alanine has been used to investigate the mechanisms of other enzymes, including tryptophan synthase and serine palmitoyltransferase. sigmaaldrich.com Its interaction with these enzymes provides valuable insights into their catalytic mechanisms and substrate specificity. The hydrochloride salt form of 3-chloro-L-alanine enhances its stability and solubility, making it a convenient tool for a wide range of biochemical and cellular assays.
Historical Context and Evolution of its Academic Research Applications
The academic exploration of 3-Chloro-L-alanine and its derivatives has evolved over several decades. Initially, research focused on its synthesis and basic chemical properties. wikipedia.org A common synthetic route involves the chlorination of L-serine. wikipedia.org Over time, as the understanding of its biochemical properties grew, its application as an enzyme inhibitor became a central theme in research.
Early studies in the 1980s demonstrated its inhibitory effects on bacterial enzymes, such as the alanine-valine transaminase in Escherichia coli. nih.gov This highlighted its potential as an antibacterial agent and spurred further investigation into its mechanism of action against various microbial targets.
In more recent years, the focus has expanded to its application in mammalian systems and its potential in drug discovery. chemimpex.com Research into its role as an inhibitor of alanine aminotransferase for potential anticancer applications is an example of this modern trajectory. chemicalbook.comsigmaaldrich.com Furthermore, its use as a precursor for the synthesis of other valuable unnatural amino acids, such as L-selenocysteine, has broadened its utility in chemical biology and peptide synthesis. The development of advanced synthetic methods, including those for its methyl ester derivative, has further facilitated its use as an intermediate in the synthesis of complex molecules. google.comsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₇Cl₂NO₂ |
| Molecular Weight | 160.00 g/mol chemscene.com |
| Appearance | White to almost white powder or crystal tcichemicals.com |
| Melting Point | ~205 °C (decomposes) chemicalbook.com |
| Solubility | Soluble in water wikipedia.org |
| CAS Number | 51887-89-9 chemicalbook.com |
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use | Key Findings/Significance |
| Enzyme Inhibition | Inhibitor of alanine aminotransferase (ALAT) chemicalbook.comsigmaaldrich.com | Provides a tool to study amino acid metabolism and explore potential anti-cancer therapies. chemicalbook.comsigmaaldrich.com |
| Enzyme Inhibition | Inhibitor of bacterial alanine racemase | Demonstrates antibacterial potential by targeting bacterial cell wall synthesis. |
| Enzyme Inhibition | Probe for pyridoxal phosphate-dependent enzymes | Helps elucidate the catalytic mechanisms of a broad class of enzymes. |
| Biochemical Research | Substrate for tyrosine phenol (B47542) lyase kinetics studies sigmaaldrich.com | Used to characterize the activity of specific enzymes. sigmaaldrich.com |
| Synthetic Chemistry | Precursor for the synthesis of other unnatural amino acids (e.g., L-selenocysteine) | Expands the toolkit of available building blocks for peptide and protein engineering. |
| Peptide Chemistry | Used in its methyl ester form for dehydroalanine (B155165) formation in peptides | Facilitates the creation of modified peptides with unique structural features. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017432 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51887-89-9 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 3 Chloro L Alanine Hydrochloride
Classical and Contemporary Synthesis Pathways of 3-Chloro-L-alanine Hydrochloride
The production of this compound primarily relies on the chlorination of L-serine, a readily available amino acid. Different chlorinating agents and reaction conditions have been explored to enhance the synthesis.
Synthesis from Serine as a Starting Compound
The industrial synthesis of this compound typically commences with L-serine. vulcanchem.com A common method involves the direct chlorination of L-serine hydrochloride. In one procedure, L-serine hydrochloride is suspended in a solvent like tetrahydrofuran, and thionyl chloride is added dropwise while maintaining the temperature below 50°C. The reaction mixture is then stirred at this temperature for several hours. After the reaction is complete, the system is cooled, and water is added to quench the reaction. The product is then isolated by concentrating the mixture to dryness and crystallizing from a solvent such as acetone, resulting in an off-white solid with a yield of approximately 88.4%. patsnap.com
Another approach involves a two-step process starting with the esterification of L-serine to L-serine methyl ester hydrochloride using thionyl chloride in methanol (B129727). This is followed by the chlorination of the ester intermediate.
Utilization of Thionyl Chloride and N-Chlorosuccinimide (NCS) in Chlorination Reactions
Thionyl chloride (SOCl₂) is a frequently used reagent for the chlorination of L-serine and its derivatives. vulcanchem.comgoogle.com In the synthesis of 3-Chloro-L-alanine methyl ester hydrochloride, L-serine is first converted to L-serine methyl ester hydrochloride using thionyl chloride in a suitable solvent. google.com This intermediate is then further reacted with thionyl chloride to yield the final product. google.com This method has been optimized to improve yield and purity. google.com
N-Chlorosuccinimide (NCS) presents an alternative chlorinating agent. google.com It is recognized as a versatile reagent for chlorination and oxidation. jocpr.com In the synthesis of 3-chloro-alanine, L-serine is reacted with thiourea (B124793) and NCS in a solvent such as dichloromethane, tetrahydrofuran, or acetonitrile. google.com This reaction proceeds under mild conditions (0-40°C) over 2-5 hours. google.com The use of NCS is considered advantageous due to its role in various electrophilic additions and radical reactions. organic-chemistry.org Kinetic studies have been conducted on the oxidation of alanine (B10760859) by NCS, revealing a consecutive first-order reaction with respect to both the oxidant and the substrate. researchgate.net
Recovery and Reutilization of By-products in Atom-Economical Synthesis
Atom economy is a crucial principle in green chemistry, emphasizing the incorporation of all atoms from the reactants into the final product. rsc.org In the synthesis of 3-chloro-alanine using NCS, the by-product, succinimide (B58015), can be recovered and recycled. google.com The succinimide is dissolved in a sodium hydroxide (B78521) solution, and chlorine gas is introduced to regenerate NCS with a high yield (70-100%). google.com This recycling process significantly improves the atom economy and cost-effectiveness of the synthesis, making it a more sustainable option for industrial production. google.com
Similarly, in processes involving thionyl chloride, the recovery of solvents like methanol through centrifugal desolvation contributes to a more economical and environmentally friendly process. google.com
Synthesis of Methyl Ester Hydrochloride Derivatives and Related Analogs
The methyl ester hydrochloride derivative of 3-Chloro-L-alanine is a particularly important intermediate, especially in the synthesis of pharmaceuticals like ramipril (B1678797).
Preparative Methods for 3-Chloro-L-alanine Methyl Ester Hydrochloride
The synthesis of 3-Chloro-L-alanine methyl ester hydrochloride is commonly achieved by reacting L-serine with thionyl chloride in methanol. nih.gov A general procedure involves adding chlorotrimethylsilane (B32843) to a mixture of the amino acid and methanol at room temperature. nih.gov
A patented method describes a two-step process. First, L-serine is added to a solvent and cooled, followed by the dropwise addition of thionyl chloride. The mixture is then heated and reacted for an extended period to produce L-serine methyl ester hydrochloride. google.com In the second step, this intermediate is dissolved in another solvent, and more thionyl chloride is added under controlled temperature conditions to yield 3-Chloro-L-alanine methyl ester hydrochloride. google.com This method is designed to optimize the reaction time and yield while minimizing by-products. google.com
Table 1: Comparison of Synthesis Methods for 3-Chloro-L-alanine Methyl Ester Hydrochloride
| Parameter | Traditional Method | Optimized Method google.com |
| Starting Material | L-serine methyl ester hydrochloride | L-serine |
| Reaction Time | ~60 hours | Shorter reaction time |
| Reaction Conditions | Reflux | Segmented temperature control |
| Yield | Lower | High |
| By-products | More | Fewer |
| Purification | Required | L-serine methyl ester hydrochloride does not need purification |
Development of Ramipril Intermediates via 3-Chloro-L-alanine Methyl Ester Hydrochloride Synthesis
3-Chloro-L-alanine methyl ester hydrochloride is a crucial intermediate in the synthesis of ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. google.comgoogle.com The conventional synthesis of ramipril intermediates often involves long reaction times and produces a significant amount of by-products, which can affect the final product's quality. google.com
Improved synthetic routes for 3-Chloro-L-alanine methyl ester hydrochloride have been developed to address these issues. google.com By optimizing the reaction conditions, such as using a segmented temperature control strategy, the reaction time can be shortened, and the formation of by-products can be minimized, leading to a higher yield and purity of the ramipril intermediate. google.com This, in turn, facilitates a more efficient and economical production of ramipril. google.com
Chiral Synthesis and Stereochemical Control in 3-Chloro-L-alanine Production
The synthesis of 3-Chloro-L-alanine with a high degree of stereochemical purity is paramount for its applications, particularly as a chiral building block in the synthesis of pharmaceuticals like ramipril. google.com Both chemical and enzymatic methods have been developed to achieve the desired L-enantiomer.
A common chemical route involves the conversion of L-serine. In one method, L-serine is first reacted with a reagent like thionyl chloride in a suitable solvent to produce L-serine methyl ester hydrochloride. google.com This intermediate is then further reacted with thionyl chloride under carefully controlled temperature conditions to yield 3-chloro-L-alanine methyl ester hydrochloride. google.com This process is designed to proceed with retention of the original stereochemistry of the L-serine starting material. Another approach involves the ring-opening of a protected aziridine (B145994) derived from L-serine. sci-hub.se
Enzymatic synthesis offers a highly specific alternative for producing chiral amino acids. Enzymes such as alanine dehydrogenase, leucine (B10760876) dehydrogenase, or phenylalanine dehydrogenase can be used for the reductive amination of 3-chloropyruvate. sci-hub.se This biotransformation is often coupled with a second enzyme system, like formate (B1220265) dehydrogenase, to recycle the necessary cofactor (NADH), leading to high yields (often exceeding 90%) of L-3-chloroalanine. sci-hub.se Aspartate aminotransferase has also been utilized to catalyze the β-elimination of 3-chloro-L-alanine, a reaction that can be exploited in the synthesis of other novel amino acids. nih.gov This enzymatic approach underscores the potential for creating single enantiomer products with high efficiency. nih.gov
Furthermore, methods have been developed to synthesize specific enantiomers from a racemic mixture of 3-chloroalanine (B1143638). For instance, the synthesis of D-cysteine from a racemate of 3-chloroalanine can be achieved using cells of Pseudomonas putida CR 1-1, which contain the enzyme 3-chloro-D-alanine chloride-lyase. tandfonline.comoup.com By treating the cells with phenylhydrazine, the degradation of the L-enantiomer is suppressed, allowing for the selective conversion of the D-enantiomer and the recovery of the unreacted 3-chloro-L-alanine. tandfonline.comoup.com
| Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|---|
| Chemical Synthesis | L-Serine | Thionyl chloride | Multi-step process involving esterification and subsequent chlorination. Aims to retain stereochemistry. | google.com |
| Enzymatic Synthesis | 3-Chloropyruvate | Alanine/Leucine/Phenylalanine dehydrogenase, Formate dehydrogenase (for cofactor recycling) | High stereospecificity and yield (>90%). Environmentally benign conditions. | sci-hub.se |
| Enzymatic Resolution | Racemic 3-Chloroalanine | Pseudomonas putida cells (3-chloro-D-alanine chloride-lyase), Phenylhydrazine | Separates enantiomers by selectively converting one, allowing the desired enantiomer to be recovered. | tandfonline.comoup.com |
Advanced Derivatization Techniques for Biochemical and Analytical Applications
The analysis of 3-Chloro-L-alanine, particularly the determination of its enantiomeric purity, relies on advanced chromatographic techniques. These methods often involve derivatization to enhance detection and enable the separation of stereoisomers.
Precolumn Derivatization for Chirality Determination of Amino Acids
Precolumn derivatization is a widely used strategy in liquid chromatography for the chiral analysis of amino acids. springernature.com The fundamental principle involves reacting the amino acid enantiomers (D and L forms) with a chiral derivatizing agent (CDA) before they are introduced into the chromatography system. This reaction converts the pair of enantiomers into a pair of diastereomers.
Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers have different properties and can therefore be separated using standard, non-chiral (reversed-phase) HPLC columns. lcms.cznih.gov The derivatization step essentially adds a chiral handle to the amino acid, creating two new molecules with different spatial arrangements that interact differently with the stationary phase of the column, resulting in different retention times. This allows for their separation and quantification. lcms.cz Automated systems can perform this derivatization online, improving precision and throughput. lcms.cz
Application of Chiral Derivatizing Agents (CDAs) in Liquid Chromatography-Mass Spectrometry for Enantiomer Separation
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the sensitive and selective analysis of derivatized amino acids. nih.govnih.gov Several CDAs have been developed for this purpose, each with distinct characteristics.
Marfey's Reagent (FDAA) and its analogs are classic CDAs used for the chiral resolution of amino acids. nih.govnih.govacs.org Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the primary amine of an amino acid to form diastereomeric derivatives that can be separated by reversed-phase HPLC and detected by UV or mass spectrometry. nih.govnih.govacs.org An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to offer higher sensitivity and better separation for some derivatized amino acids. nih.gov
Other notable CDAs include:
(R)-BiAC: (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride is a modern, axially chiral reagent developed for highly sensitive and rapid LC-MS/MS analysis. epa.govnih.gov It allows for the complete chiral separation of proteinogenic amino acids in a very short time (e.g., within 11.5 minutes). epa.govnih.gov A key feature is its ability to provide a consistent elution order, where diastereomers derived from D-amino acids elute before their L-counterparts for all 19 proteinogenic amino acids. epa.govnih.gov The high ionization efficiency of (R)-BiAC derivatives enables detection at the attomole level. fujifilm.com
OPA/IBLC: A combination of o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), is used to form fluorescent diastereomers. lcms.cznih.gov This method is well-suited for fluorescence detection but can also be coupled with mass spectrometry. nih.gov It is effective for primary amino acids. lcms.cz
GITC and S-NIFE: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are other CDAs used for the derivatization and separation of unusual amino acids. nih.govnih.gov FDAA generally provides higher enantioselectivity, but S-NIFE may be superior for specific separations, such as β-methoxytyrosine isomers. nih.gov
The choice of CDA often depends on the specific amino acid, the required sensitivity, and the analytical instrumentation available. Combining results from two or more CDAs can provide the most reliable stereochemical analysis for complex separation problems. nih.gov
| CDA | Full Name | Principle of Separation | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|---|
| FDAA (Marfey's Reagent) | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Forms diastereomers separable on reversed-phase columns. | UV, MS | Widely used, high enantioselectivity for many amino acids. | nih.govnih.govnih.gov |
| (R)-BiAC | (R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride | Forms diastereomers with an axially chiral moiety. | MS/MS | Extremely high sensitivity (attomole), rapid separation, consistent elution order. | epa.govnih.govfujifilm.com |
| OPA/IBLC | o-Phthalaldehyde / N-Isobutyryl-L-cysteine | Forms fluorescent, chiral isoindole derivatives. | Fluorescence, MS | Forms fluorescent derivatives, suitable for automated precolumn derivatization. | lcms.cznih.gov |
| GITC | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Forms diastereomeric thiourea derivatives. | UV, MS | Effective for unusual amino acids. | nih.govnih.gov |
| S-NIFE | (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | Forms diastereomeric carbamate (B1207046) derivatives. | UV, MS | Provides good separation for specific stereoisomers where other agents may fail. | nih.gov |
Mechanistic Studies of 3 Chloro L Alanine Hydrochloride in Enzyme Inhibition
Inhibition of Alanine (B10760859) Aminotransferase (ALAT) and Associated Pathways
Alanine aminotransferase (ALAT), also known as alanine transaminase, is a pivotal pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. cabidigitallibrary.org This reaction is central to amino acid metabolism and glucose-alanine cycling. 3-Chloro-L-alanine hydrochloride has been identified as a potent inhibitor of ALAT. chemicalbook.comsigmaaldrich.com
Detailed Kinetic and Structural Analyses of ALAT Inhibition by β-Chloro-L-alanine Hydrochloride
β-Chloro-L-alanine hydrochloride acts as a competitive inhibitor of ALAT. nih.gov This mode of inhibition implies that the compound structurally resembles the natural substrate, L-alanine, and binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. The inhibitory constant (Ki) for ALAT has been reported to be 1.71 mM, indicating its potency in disrupting the enzyme's function. Kinetic studies, often employing Michaelis-Menten and Lineweaver-Burk plot analyses, are crucial in determining such parameters. These analyses typically involve measuring enzyme activity at varying substrate concentrations in the presence of a fixed inhibitor concentration.
Structural analyses, while not extensively detailed in the provided results, would likely reveal that the chloro-substituted β-carbon of the alanine analog interacts with key residues within the catalytic pocket of ALAT. This interaction would stabilize the inhibitor-enzyme complex and prevent the conformational changes necessary for the transamination reaction. The structural similarity to L-alanine allows it to be recognized by the enzyme's active site.
Implications of ALAT Inhibition for Suppression of Tumor Progression in Lung Carcinoma Models
The inhibition of ALAT by β-chloro-L-alanine has significant implications for cancer therapy, particularly in lung carcinoma. chemicalbook.comsigmaaldrich.com Cancer cells often exhibit altered metabolic pathways, including an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. ALAT plays a role in this altered metabolism by contributing to the production of L-alanine from glucose-derived pyruvate. nih.gov
Inhibition of ALAT in Lewis lung carcinoma (LLC1) cells by β-chloro-L-alanine has been shown to abolish the production of L-alanine and impair glucose uptake. nih.gov This metabolic disruption leads to an initial energy deficit, characterized by decreased ATP content. The cell attempts to compensate by activating AMP-activated protein kinase (AMPK), which in turn increases mitochondrial respiration and the production of reactive oxygen species (ROS). This compensatory switch to mitochondrial metabolism ultimately impairs cancer growth by counteracting the Warburg effect. The inhibition of ALAT leads to reduced anchorage-dependent and anchorage-independent growth of LLC1 cells, suggesting a potent antitumor effect. nih.gov
Alanine Racemase Inhibition: Non-Competitive Mechanisms
Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase an attractive target for antimicrobial agents. researchgate.net
Investigation of Non-Competitive Inhibition Kinetics (e.g., Ki 1.71 mM)
This compound has been reported to function as a non-competitive inhibitor of alanine racemase. Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. A reported Ki value for this non-competitive inhibition is 1.71 mM, signifying its potential to disrupt D-alanine synthesis.
It is important to note that some sources describe the D-isomer, β-chloro-D-alanine, as a potent inhibitor of alanine racemase, essential for bacterial cell wall synthesis. The mechanism of inhibition by these haloalanine analogs can be complex and may involve irreversible inactivation of the enzyme. nih.gov
Role in Antibacterial Efficacy and Bacterial Resistance Mechanisms
The inhibition of alanine racemase by 3-chloro-L-alanine and its derivatives disrupts the synthesis of D-alanine, a critical building block for the bacterial cell wall. This disruption leads to a weakened cell wall, ultimately resulting in cell lysis and death, which forms the basis of its antibacterial efficacy. Di- and tripeptides containing β-chloro-L-alanine have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
However, bacterial resistance mechanisms exist. For instance, some Gram-negative bacteria, like Escherichia coli, show resistance to chloroalanyl peptides that also contain an L-alanyl residue. This resistance is attributed to the ability of L-alanine to protect the targeted alanine racemase from inactivation by β-chloro-L-alanine in vivo. nih.gov Furthermore, some bacteria, such as Fusobacterium nucleatum, possess a resistance gene that encodes an enzyme capable of degrading 3-chloro-DL-alanine, rendering the antibacterial agent ineffective. nih.gov
Serine Hydroxymethyltransferase Inhibition and Antineoplastic Effects
Serine hydroxymethyltransferase (SHMT) is a key enzyme in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. google.com This pathway is crucial for the synthesis of nucleotides and other essential biomolecules. There are two main isoforms in mammals: SHMT1 in the cytosol and SHMT2 in the mitochondria. google.com
While direct and detailed mechanistic studies on the inhibition of SHMT by this compound were not prominently available in the search results, the broader context of inhibiting amino acid metabolism has implications for antineoplastic effects. SHMT is a recognized target in cancer therapy due to its role in providing one-carbon units for the high proliferative demands of tumor cells. google.com Inhibition of SHMT can lead to depletion of essential metabolites like thymidine, inducing replication stress and inhibiting cancer cell proliferation. nih.gov Given that this compound is an amino acid analog that inhibits other key enzymes in amino acid metabolism, its potential to interact with SHMT and contribute to antineoplastic effects warrants further investigation. The disruption of interconnected metabolic pathways, including those involving serine and alanine, is a promising strategy in cancer treatment. researchgate.net
Disruption of Serine Synthesis and Cancer Cell Proliferation
The de novo synthesis of serine is a critical metabolic pathway for the proliferation of cancer cells, providing the necessary building blocks for proteins, nucleotides, and lipids. nih.govfrontiersin.org A key enzyme in this pathway is alanine aminotransferase (ALAT), which is inhibited by β-Chloro-L-alanine hydrochloride. chemicalbook.comsigmaaldrich.com This inhibition disrupts the serine synthesis pathway, thereby suppressing tumor progression, as has been observed in lung carcinoma. chemicalbook.com
The reliance of many tumors on serine and glycine metabolism presents a therapeutic window. nih.govcrick.ac.uk When serine availability is restricted, some cancer cells exhibit increased expression of enzymes in the de novo serine synthesis pathway to compensate. crick.ac.uk By inhibiting enzymes like ALAT, this compound can exploit this dependency, hindering the ability of cancer cells to produce the serine required for their rapid growth and proliferation.
Preclinical Evaluation in Cancer Models
The potential of this compound as an anticancer agent has been explored in preclinical studies. guidechem.com Research in murine models of non-small cell lung cancer (NSCLC) has shown promise for the compound as an adjuvant therapy. These preclinical findings underscore the therapeutic potential of targeting serine metabolism in cancer treatment.
Inhibition of Threonine Deaminase and Branched-Chain Amino Acid Metabolism
3-Chloro-L-alanine is a known inhibitor of threonine deaminase, a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like isoleucine. medchemexpress.comanjiechem.com Threonine deaminase catalyzes the first step in the pathway that converts threonine to α-ketobutyrate. nih.gov Inhibition of this enzyme disrupts the production of isoleucine, which can be essential for the growth of certain organisms. medchemexpress.com This inhibition, along with the inhibition of other enzymes like transaminase B, contributes to the requirement of isoleucine and valine for the growth of Escherichia coli in the presence of β-Chloro-L-alanine. medchemexpress.com
Characterization of Inhibition against Other Pyridoxal 5'-Phosphate-Dependent Enzymes
The inhibitory activity of 3-Chloro-L-alanine extends to several other enzymes that rely on pyridoxal 5'-phosphate as a cofactor.
L-Aspartate-β-decarboxylase
3-Chloro-L-alanine has been shown to inhibit L-aspartate-β-decarboxylase. medchemexpress.comanjiechem.com This enzyme is responsible for the decarboxylation of L-aspartate to produce β-alanine, a precursor for the synthesis of coenzyme A. nih.gov The inactivation of L-aspartate-β-decarboxylase by β-chloroalanine can lead to the formation of 2-aminoacrylate. asm.org
O-Acetylserine Sulfhydrylase
O-acetylserine sulfhydrylase (OASS) is a PLP-dependent enzyme crucial for the synthesis of L-cysteine in bacteria and plants. nih.gov β-chloro-L-alanine acts as a substrate analogue for OASS, exhibiting substrate inhibition. nih.gov The interaction of β-halogenated alanine derivatives, including monochloroalanine, with OASS can lead to the formation of a stable α-aminoacrylate Schiff's base, indicating it is a substrate analogue. nih.gov This suggests that the specificity of OASS is linked to the presence of a good leaving group on the β-carbon of L-serine. nih.gov
Alanine-Valine Transaminase (Transaminase C) in Prokaryotic Systems (e.g., Escherichia coli K-12)
In prokaryotic systems such as Escherichia coli K-12, β-Chloro-L-alanine reversibly inhibits the alanine-valine transaminase, also known as transaminase C. medchemexpress.comnih.govnih.govasm.org This inhibition, in conjunction with the inhibition of transaminase B, is responsible for the isoleucine and valine growth requirement observed in E. coli when exposed to β-Chloro-L-alanine. nih.govnih.gov
Substrate Specificity and Reactivity in Enzymatic Transformations
This compound, a derivative of the amino acid alanine, serves as a valuable tool in the study of enzyme mechanisms due to its unique reactivity. abmole.commedchemexpress.com Its utility as a substrate has been demonstrated in the investigation of several enzymes, providing insights into their kinetic properties and reaction pathways.
This compound has been utilized as a substrate for the kinetic analysis of tyrosine phenol-lyase. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This enzyme typically catalyzes the reversible decomposition of L-tyrosine to phenol (B47542), pyruvate, and ammonia. By employing 3-chloro-L-alanine, researchers can probe the steady-state kinetics of the enzyme, gaining a deeper understanding of its catalytic mechanism. Although some enzymes are inhibited by this compound, others, like tyrosine phenol-lyase, can degrade it through β-elimination or β-replacement reactions. tandfonline.com
The interaction of 3-chloro-L-alanine with D-amino acid oxidase (DAAO) reveals the enzyme's capacity to catalyze both oxidative deamination and elimination reactions. researchgate.net DAAO is a flavoenzyme that typically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. nih.govfrontiersin.org When reacting with the D-isomer, β-chloro-D-alanine, DAAO facilitates oxidative deamination to produce chloropyruvate under aerobic conditions, while under anaerobic conditions, pyruvate is formed. researchgate.net This indicates that the enzyme can catalyze both the oxidation of the substrate and an elimination reaction that proceeds without an oxidation step. researchgate.net
The reaction with β-chloro-D-alanine is complex, involving the formation of intermediate spectral species. researchgate.net The partitioning between the elimination and oxidation pathways is influenced by factors such as oxygen concentration and the specific DAAO enzyme source. researchgate.net For instance, with DAAO from Rhodotorula gracilis, the elimination reaction is a minor pathway compared to oxidation, even at full oxygen saturation. researchgate.net
Interestingly, both the holoenzyme (the active enzyme with its cofactor, FAD) and the apoenzyme (the enzyme without its cofactor) of D-amino acid oxidase can catalyze the deamination of β-chloro-L-alanine to a keto acid. researchgate.net This reaction proceeds without any consumption of oxygen or the oxidation-reduction of the enzyme-bound FAD, distinguishing it from the typical oxidative deamination catalyzed by the holoenzyme with D-amino acids. researchgate.net The rate of deamination of β-chloro-L-alanine by the holoenzyme is comparable to that of the apoenzyme. researchgate.net This suggests a different catalytic mechanism is at play for the L-isomer, one that does not rely on the redox capabilities of the FAD cofactor.
The kinetic parameters for the deamination of β-chloro-L-alanine by the D-amino acid oxidase holoenzyme have been determined.
Table 1: Kinetic Parameters for the Deamination of β-Chloro-L-alanine by D-Amino Acid Oxidase Holoenzyme
| Parameter | Value |
|---|---|
| Michaelis Constant (Km) | 31 mM |
| Maximum Velocity (Vmax) | 0.35 µmol/min per mg protein |
Data sourced from a study on the reaction of D-amino acid oxidase with β-chloroalanine. researchgate.net
Role of 3 Chloro L Alanine Hydrochloride in Metabolic Pathway Elucidation and Regulation
Impact on Amino Acid Transport Systems in Prokaryotic and Eukaryotic Cells
The movement of amino acids across cell membranes is a fundamental process mediated by a diverse array of transport proteins. 3-Chloro-L-alanine hydrochloride has been utilized to probe these systems, revealing key differences in transport mechanisms between different cell types, such as bacteria and mammalian cells.
Radiolabeled amino acids are instrumental in tracking cellular uptake and metabolism. Studies using tritiated L-alanine (³H-L-Ala) have demonstrated that the accumulation of neutral amino acids can serve as an indicator of bacterial growth phases. nih.govmdpi.com For instance, in both Escherichia coli K-12 and the pathogenic strain EC-14, the uptake of ³H-L-Ala was observed to increase from the lag phase to the logarithmic (log) growth phase, indicating a direct correlation with proliferative activity. mdpi.com
This research highlights that neutral amino acids like alanine (B10760859) are actively taken up by bacteria to support their growth. nih.govmdpi.com The accumulation of ³H-L-Ala provides a method to monitor the metabolic activity of bacterial populations, which is crucial for developing diagnostic tools for infectious diseases. nih.govnih.gov
| E. coli Strain | Growth Phase | Amino Acid with Highest Accumulation |
|---|---|---|
| E. coli K-12 | Log Phase (6h and 8h) | ³H-L-Ala and ³H-L-Met |
| Stationary Phase (12h and 24h) | ³H-L-Met and ³H-L-His | |
| E. coli EC-14 | Log Phase (2h and 4h) | ³H-L-Ala and ³H-L-Met |
| Stationary Phase (6h, 8h, and 12h) | ³H-L-His |
Significant differences exist in the amino acid transport systems of bacteria and human cells, particularly tumor cells, which have high metabolic demands. nih.gov Research comparing L-alanine uptake in E. coli with human tumor cells has revealed distinct mechanisms. nih.gov
One key difference is the dependency on sodium ions (Na⁺) for transport. In human tumor cells, L-alanine transport is highly Na⁺-dependent (over 75%). In contrast, the Na⁺-dependent portion of L-alanine uptake is much lower in E. coli, accounting for only 13% in the K-12 strain and 24% in the EC-14 strain. nih.gov
Furthermore, the inhibitor α-(methylamino)-isobutyric acid (MeAIB), which specifically blocks the 'System A' amino acid transporter highly active in many tumor cells, shows no significant inhibitory effect on L-alanine accumulation in E. coli. nih.govmdpi.com These findings underscore that the amino acid transport systems in E. coli are fundamentally different from those in human tumor cells, a distinction that is critical for developing targeted therapies. nih.gov
| Characteristic | E. coli (K-12 and EC-14) | Human Tumor Cells |
|---|---|---|
| Na⁺-Dependence | Low (13-24%) | High (>75%) |
| Inhibition by MeAIB (System A Inhibitor) | No significant effect | Significant inhibition |
Modulation of Central Carbon and Nitrogen Metabolism through Enzyme Inhibition
This compound can act as an inhibitor of key enzymes that link carbon and nitrogen metabolism. chemicalbook.comcabidigitallibrary.org One such enzyme is alanine aminotransferase (AlaAT), which catalyzes the reversible transfer of an amino group from alanine to 2-oxoglutarate, producing pyruvate (B1213749) and glutamate (B1630785). cabidigitallibrary.org This reaction is a critical nexus between glycolysis (carbon metabolism) and amino acid synthesis (nitrogen metabolism). cabidigitallibrary.org By inhibiting AlaAT, 3-chloro-L-alanine can disrupt this balance. For example, in wheat germ cell-free systems, β-Chloro-L-alanine hydrochloride has been used as an inhibitor of alanine transaminase. chemicalbook.com
In some bacteria, the D-isomer, β-chloro-D-alanine, has been shown to irreversibly inactivate alanine racemase, the enzyme responsible for converting L-alanine to D-alanine, a crucial component of the bacterial cell wall. pnas.org More recent studies in Mycobacterium tuberculosis have revealed that β-chloro-D-alanine's primary target is not alanine racemase, but rather glutamate racemase (MurI), another essential enzyme in the early stages of peptidoglycan synthesis. nih.govnih.gov This inhibition disrupts the supply of D-glutamate, which is vital for cell wall construction, thereby impeding bacterial growth. nih.govnih.gov The ability of chloroalanine to inhibit these specific enzymes makes it a valuable molecular probe for studying their roles in central metabolism and as a potential starting point for antibiotic development. nih.govontosight.ai
Interplay with Amino Acid Derivatives in Broader Physiological Processes
As an amino acid derivative, this compound belongs to a class of compounds recognized for their broad physiological effects, which are often leveraged as ergogenic aids in nutritional supplements. medchemexpress.comchemsrc.com
Amino acid derivatives have been reported to influence a range of physiological activities that are beneficial for physical and mental performance. medchemexpress.comchemsrc.comnih.gov These effects include:
Anabolic Hormone Secretion: They can influence the secretion of anabolic hormones, which play a role in muscle growth and repair. medchemexpress.comchemsrc.com
Fuel Supply: These compounds can act as a fuel source during exercise. medchemexpress.comchemsrc.com
Mental Performance: Certain amino acid derivatives have been shown to be effective in mitigating stress and improving cognitive function, especially under conditions like sleep deprivation. medchemexpress.comnih.gov
Exercise-Induced Muscle Damage: Supplementation with amino acid derivatives may help prevent or reduce the muscle damage that occurs as a result of strenuous exercise. medchemexpress.comchemsrc.com For example, branched-chain amino acids (BCAAs) have been shown to attenuate muscle damage markers like creatine (B1669601) kinase. nih.gov
These properties highlight the potential of amino acid derivatives, as a class, to support the body's response to physical and mental stress. medchemexpress.comchemsrc.comnih.gov
Advanced Research Methodologies and Analytical Approaches Involving 3 Chloro L Alanine Hydrochloride
Application in Cell-Free Protein Synthesis Systems for Enzyme Studies
Cell-free protein synthesis (CFPS) systems offer a controlled environment for studying enzymatic processes without the complexities of a living cell. In this context, 3-Chloro-L-alanine hydrochloride has been utilized as a tool to investigate enzyme function. Specifically, it has been employed as an inhibitor of alanine (B10760859) transaminase in wheat germ cell-free protein synthesis systems. sigmaaldrich.com This application allows researchers to modulate the activity of this key enzyme involved in amino acid metabolism, thereby providing insights into its regulatory role and the effects of its inhibition on protein synthesis and metabolic pathways within this in vitro setting. The use of 3-Chloro-L-alanine in CFPS enables precise studies of enzyme kinetics and the impact of specific inhibitors on biochemical cascades.
Cytotoxicity Studies in Specific Mammalian Cell Lines (e.g., Lymphocyte Ly-1 Cells)
The cytotoxic effects of this compound have been investigated in specific mammalian cell lines to understand its impact on cellular viability and metabolic pathways. Notably, studies have been conducted on lymphocyte Ly-1 cells, where the compound was used to probe the inhibition of serine palmitoyltransferase (SPT), a critical enzyme in the biosynthesis of sphingolipids. sigmaaldrich.com Research has also extended to other cell lines, such as Chinese hamster ovary (CHO) cells, providing a broader understanding of its cellular effects. nih.gov
In these studies, 3-Chloro-L-alanine demonstrated a potent inhibitory effect on SPT. nih.gov The key findings from this research are summarized in the table below:
| Feature of Inhibition | Observation in CHO Cells | Reference |
| Nature of Inhibition | Irreversible and mechanism-based ("suicide" inhibition) | nih.gov |
| Time Dependence | Complete inactivation of SPT within 10-15 minutes at a 5 mM concentration | nih.gov |
| Concentration Dependence | The loss of SPT activity directly correlated with the concentration of 3-Chloro-L-alanine | nih.gov |
| Stereospecificity | Inhibition was specific to the L-isomer (β-Cl-L-alanine), with the D-isomer showing no effect | nih.gov |
| Active Site Involvement | The inhibitory effect was blocked by the presence of L-serine, the natural substrate of SPT | nih.gov |
| Cellular Impact | While inhibiting long-chain base synthesis, it showed minimal effects on cell viability, protein synthesis, and DNA replication at the concentrations tested | nih.gov |
These cytotoxicity studies highlight the specificity of 3-Chloro-L-alanine as an inhibitor of SPT and its utility as a research tool to study the role of sphingolipid biosynthesis in cellular processes.
Biochemical Assays for Enzyme Kinetics and Inhibition Profiling
This compound is a well-established inhibitor of several enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate. Its primary and most studied target is alanine aminotransferase (ALAT), also known as alanine transaminase. sigmaaldrich.comnih.gov Biochemical assays are fundamental in characterizing the kinetics and profile of this inhibition.
The interaction between 3-Chloro-L-alanine and ALAT has been described as affinity labeling, indicating a strong and specific binding to the enzyme's active site. nih.gov This irreversible inhibition makes it a valuable tool for studying the structure and function of ALAT.
Furthermore, this compound has been utilized as a substrate in biochemical assays for screening the steady-state kinetics of other enzymes, such as tyrosine phenol (B47542) lyase. sigmaaldrich.com In these assays, the rate of the enzymatic reaction is measured in the presence of varying concentrations of the substrate, allowing for the determination of key kinetic parameters.
The following table summarizes the enzymes that are significantly inhibited by 3-Chloro-L-alanine and its isomers, based on various biochemical assays:
| Enzyme Target | Isomer(s) | Type of Inhibition/Interaction | Research Application |
| Alanine Aminotransferase (ALAT) | L-isomer hydrochloride | Inhibitor | Studying metabolic flux in cell-free systems |
| Alanine Racemase | D- and L-isomers | Irreversible inhibitor | Investigating bacterial cell wall synthesis |
| Glutamate (B1630785) Racemase | S-isomer (L-alanine derivative) | Irreversible inactivator | Exploring alternative targets in bacterial metabolism |
| Serine Palmitoyltransferase | L-isomer hydrochloride | Inhibitor | Cytotoxicity studies and investigation of sphingolipid biosynthesis |
| Threonine Deaminase | L-isomer | Inhibitor | Probing amino acid biosynthetic pathways |
Isotopic Labeling Strategies for Metabolic Tracing and Biological Distribution Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. nih.govkuleuven.becreative-proteomics.com While direct isotopic labeling of this compound is not extensively documented in the available research, the principles of using labeled amino acids for metabolic tracing and in vivo imaging are well-established, particularly with isotopes of alanine. This provides a strong foundation for the potential application of isotopically labeled 3-Chloro-L-alanine.
Radiolabeled D-amino acids, which are integral components of bacterial cell walls, have been successfully used to image bacterial infections. For instance, D-[11C]-alanine has demonstrated high uptake in both Gram-negative and Gram-positive bacteria and has been used to identify bacterial infections in preclinical models. acs.orgnih.gov More recently, fluorine-18 (B77423) labeled analogs like D-[18F]3,3,3-trifluoro-D-alanine (D-[18F]-CF3-ala) have been developed to leverage the longer half-life of 18F for imaging. acs.orgescholarship.org These tracers allow for the non-invasive visualization and quantification of bacterial load, distinguishing between active infection and sterile inflammation. nih.gov
The table below compares different radiolabeled alanine analogs used in bacterial infection imaging:
| Tracer | Isotope | Half-life | Key Findings in Infection Models | References |
| D-[11C]-alanine | Carbon-11 | 20.4 minutes | High uptake in various bacteria; successfully used in preclinical models of myositis and pneumonia. | acs.orgnih.gov |
| D-[18F]-CF3-ala | Fluorine-18 | 109.8 minutes | Showed robust incorporation into E. coli peptidoglycan; allowed for imaging of living bacteria with lower background signals compared to D-[11C]-alanine. | acs.orgescholarship.org |
These studies underscore the potential of using a radiolabeled form of 3-Chloro-L-alanine to investigate bacterial metabolism and its distribution in infection models, leveraging its properties as an amino acid analog.
The development of amino acid-based diagnostic imaging agents is a burgeoning field in nuclear medicine, particularly for oncology and infectious diseases. nih.gov The rationale behind this approach is that rapidly proliferating cells, such as cancer cells and bacteria, often exhibit increased amino acid metabolism and transport. By labeling amino acids with positron-emitting radionuclides, it is possible to visualize these metabolic hotspots using Positron Emission Tomography (PET).
The successful use of radiolabeled D-alanine to image bacterial infections highlights the feasibility of this strategy. nih.gov Given that 3-Chloro-L-alanine is an analog of alanine, an isotopically labeled version could potentially be developed as a novel PET tracer. Such an agent could be used to probe specific enzymatic activities or transport mechanisms in vivo, offering a new tool for diagnosing and monitoring diseases characterized by altered amino acid metabolism.
Chromatographic and Spectrometric Techniques for Detection and Quantification of the Compound and its Metabolites
The accurate detection and quantification of this compound and its metabolites in biological and chemical samples are crucial for research in this area. High-performance liquid chromatography (HPLC) is a primary technique for the separation and analysis of amino acids. For enhanced detection, pre-column derivatization with reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) can be employed, which allows for sensitive ultraviolet (UV) detection. researchgate.net The separation is typically achieved on a C18 column with a gradient elution. researchgate.net
In addition to HPLC, other analytical methods are used to characterize and confirm the identity of chloroalanine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its use has been mentioned in patents related to the synthesis of β-chloroalanine to confirm the absence of impurities like α-chloro-β-alanine. google.com
For the analysis of metabolites in complex biological matrices, gas chromatography-mass spectrometry (GC-MS) is a widely used technique. oup.com This method involves the extraction and derivatization of metabolites to make them volatile for GC separation, followed by mass spectrometric detection for identification and quantification.
Future Directions and Emerging Research Avenues for 3 Chloro L Alanine Hydrochloride
Rational Design of Next-Generation Inhibitors and Therapeutic Agents Based on its Mechanisms of Action
The unique chemical properties of 3-Chloro-L-alanine hydrochloride, particularly its role as an amino acid analog, make it a valuable scaffold for the rational design of new therapeutic agents. chemimpex.comwikipedia.org By understanding its mechanism of action, researchers can develop next-generation inhibitors with improved potency and selectivity. researchgate.net This approach involves leveraging structural biology and computational modeling to design molecules that can effectively target specific enzymes or pathways involved in disease. nih.gov
One promising area is the development of inhibitors for enzymes like alanine (B10760859) aminotransferase (ALAT), where β-Chloro-L-alanine hydrochloride has shown inhibitory activity. chemicalbook.comsigmaaldrich.com Inhibition of ALAT has been linked to the suppression of tumor progression in lung carcinoma. chemicalbook.comsigmaaldrich.com By modifying the structure of 3-Chloro-L-alanine, it may be possible to create more potent and selective ALAT inhibitors with therapeutic potential in cancer treatment. lookchem.com
Furthermore, the principles of rational drug design can be applied to develop novel antimicrobial agents. chemimpex.com For instance, the antibacterial agent 3-chloro-DL-alanine (3CA) is known to inhibit peptidoglycan synthesis. nih.govsigmaaldrich.com This knowledge can be used to design new compounds that are more effective against resistant bacterial strains. The development of such agents is crucial in the face of rising antimicrobial resistance.
The synthesis of novel compounds based on the 3-Chloro-L-alanine structure is another key aspect of this research. For example, the creation of methyl ester derivatives has been shown to enhance elimination kinetics due to the electron-withdrawing ester group. Such modifications can lead to compounds with improved pharmacokinetic properties.
Exploration of Novel Biological Targets and Signaling Pathways Responsive to this compound
Recent research has begun to uncover novel biological targets and signaling pathways that are affected by this compound, opening up new avenues for therapeutic intervention. While it is known to inhibit several enzymes, including threonine deaminase and alanine racemase, its broader impact on cellular signaling is still being elucidated. medchemexpress.comambeed.com
One area of interest is its potential role in cancer therapy. Studies have shown that β-Chloro-L-alanine hydrochloride can inhibit alanine aminotransferase (ALAT), which in turn suppresses tumor progression in lung carcinoma. chemicalbook.comsigmaaldrich.com This suggests that the metabolic pathways influenced by this compound could be viable targets for cancer treatment. chemimpex.com Further research is needed to fully understand the downstream effects of ALAT inhibition and to identify other potential targets in cancer cells.
In the context of infectious diseases, 3-Chloro-L-alanine has been identified as an inhibitor of peptidoglycan synthesis in bacteria. nih.govsigmaaldrich.com However, some bacteria, such as Fusobacterium nucleatum and Porphyromonas gingivalis, exhibit resistance to it due to the presence of the enzyme L-methionine-alpha-deamino-gamma-mercaptomethane-lyase. nih.govsigmaaldrich.com Understanding the signaling pathways involved in this resistance mechanism could lead to the development of strategies to overcome it.
Additionally, this compound has been used in studies of serine palmitoyltransferase inhibition and cytotoxicity in lymphocyte cells, indicating its potential to modulate sphingolipid biosynthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Sphingolipids are involved in a variety of cellular processes, and their dysregulation is implicated in several diseases. Further exploration of this area could reveal new therapeutic applications for compounds derived from 3-Chloro-L-alanine.
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To gain a more holistic understanding of the biological effects of this compound, researchers are increasingly turning to systems biology and "omics" approaches. These powerful tools, including proteomics, metabolomics, and transcriptomics, allow for the simultaneous analysis of thousands of molecules within a biological system, providing a comprehensive view of cellular responses. nih.govnih.gov
For example, a systems biology approach was used to investigate elevated alanine aminotransferase (ALT) levels in patients treated with the drug ximelagatran. nih.gov By analyzing plasma samples using proteomic and metabolomic platforms, researchers were able to identify a number of analytes that were altered after treatment, including alanine. nih.gov This type of analysis can help to generate new hypotheses about the mechanisms of drug toxicity and efficacy.
Metabolomics, in particular, is a valuable tool for studying the effects of compounds like this compound, which is itself an amino acid derivative. medchemexpress.comotsuka.co.jp By tracking changes in the levels of various metabolites, researchers can map out the metabolic pathways that are perturbed by the compound. This information can be used to identify key enzymes and transporters that are affected, providing insights into its mechanism of action.
The integration of multiple omics datasets, known as multi-omics analysis, can provide an even more detailed picture. frontiersin.orgspandidos-publications.com For instance, by combining transcriptomic, proteomic, and metabolomic data, researchers can link changes in gene expression to alterations in protein levels and, ultimately, to changes in metabolic function. This integrated approach is essential for unraveling the complex biological networks that are influenced by this compound and for identifying potential biomarkers of its effects.
Translational Research for Clinical Applications and Addressing Antimicrobial Resistance
Translational research plays a pivotal role in bridging the gap between basic scientific discoveries and their application in clinical practice. For this compound, this involves translating the understanding of its biochemical and physiological effects into tangible therapeutic strategies, particularly in the fight against antimicrobial resistance.
The compound has demonstrated potential as an antimicrobial agent, and its unique structure makes it a candidate for the development of new drugs to treat bacterial infections. chemimpex.com The antibacterial agent 3-chloro-DL-alanine (3CA), for example, acts by inhibiting peptidoglycan synthesis. nih.govsigmaaldrich.com However, the emergence of resistance, as seen in bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis which possess the enzyme L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, highlights a significant challenge. nih.govsigmaaldrich.com
Future research in this area will focus on several key aspects:
Overcoming Resistance: Developing strategies to counteract bacterial resistance mechanisms. This could involve co-administering 3-Chloro-L-alanine derivatives with inhibitors of the resistance-conferring enzymes.
Broadening the Spectrum: Modifying the structure of 3-Chloro-L-alanine to create derivatives with activity against a wider range of pathogenic bacteria.
Improving Pharmacokinetics: Enhancing the drug-like properties of these compounds, such as their stability, solubility, and bioavailability, to ensure they can reach their target sites in the body at effective concentrations.
The development of new antibacterial agents is a critical global health priority, and the unique properties of this compound make it a valuable lead compound in this endeavor.
Addressing Challenges in Specificity and Off-Target Effects in Therapeutic Development
A significant hurdle in the development of any new therapeutic agent is ensuring its specificity for the intended target while minimizing off-target effects that can lead to adverse reactions. researchgate.net This is particularly relevant for compounds like this compound, which, as an amino acid analog, has the potential to interact with multiple cellular components.
While its inhibitory effects on enzymes like alanine aminotransferase and alanine racemase are well-documented, it is crucial to investigate its interactions with other proteins and pathways to build a comprehensive safety profile. chemicalbook.comsigmaaldrich.comsigmaaldrich.commedchemexpress.com For example, while the inhibition of alanine aminotransferase by β-chloro-l-alanine shows some level of chemical specificity, further studies are needed to confirm this and to rule out significant off-target interactions. nih.gov
Strategies to address these challenges include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of 3-Chloro-L-alanine and evaluating how these changes affect its activity and specificity. This can help to identify the key structural features responsible for its therapeutic effects and those that contribute to off-target interactions.
Computational Modeling: Using computer simulations to predict how 3-Chloro-L-alanine and its derivatives will interact with various biological targets. This can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.
Advanced Screening Techniques: Employing high-throughput screening methods to test the activity of these compounds against a wide range of biological targets. This can help to identify potential off-target effects early in the drug development process.
By addressing these challenges head-on, researchers can work towards developing safer and more effective therapies based on the 3-Chloro-L-alanine scaffold.
Q & A
Q. What are the primary synthetic routes for 3-Chloro-L-alanine Hydrochloride, and how do reaction conditions influence yield and purity?
this compound is synthesized via chlorination of L-alanine using thionyl chloride (SOCl₂) under controlled conditions. Key parameters include temperature (typically 0–5°C to minimize side reactions), solvent selection (e.g., anhydrous chloroform or tetrahydrofuran), and stoichiometric ratios of SOCl₂ to L-alanine . Alternative methods involve phosphorus pentachloride (PCl₅) for peptide-bound serine residues, followed by base-catalyzed elimination to form dehydroalanine derivatives . Yield optimization requires precise control of moisture levels to prevent hydrolysis of the reactive intermediate. Purity is typically assessed via HPLC or NMR, with impurities arising from over-chlorination or racemization.
Q. How does this compound inhibit alanine aminotransferase (ALAT), and what experimental methods validate its mechanism?
The compound acts as a competitive inhibitor of ALAT by mimicking the natural substrate, L-alanine. Its chlorine substituent disrupts the enzyme’s active site, preventing the transamination reaction. Validation methods include:
- Enzyme kinetics : Measuring (inhibition constant) using Lineweaver-Burk plots.
- Spectrophotometric assays : Monitoring NADH oxidation at 340 nm in coupled reactions with lactate dehydrogenase .
- Crystallographic studies : Resolving ALAT-inhibitor complexes to identify binding interactions (though structural data for this specific compound is limited) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cellular effects of this compound across different cancer models?
Discrepancies in effects (e.g., suppressed glucose uptake in LLC1 Lewis lung carcinoma vs. resistance in other cell lines) may stem from:
- Cell-specific metabolic dependencies : ALAT activity varies with cancer type; glycolytic vs. oxidative phosphorylation-dominated cells respond differently.
- Concentration gradients : Dose-response curves (0.1–10 mM) should be validated using isotopically labeled -glucose to track uptake .
- Compensatory pathways : RNA-seq or metabolomics can identify upregulated pathways (e.g., glutaminolysis) that bypass ALAT inhibition.
Q. What strategies optimize the synthesis of dehydroalanine peptides from 3-Chloro-L-alanine derivatives?
Key steps include:
- Chlorination : Use PCl₅ in chloroform at −20°C to minimize racemization during peptide chlorination .
- Base-catalyzed elimination : Employ triethylamine or DBU in DMF at 25°C to induce β-elimination, forming dehydroalanine.
- Protection/deprotection : Use Boc/Z groups for N-terminal protection to prevent side reactions. Yield improvements (>80%) are achieved by iterative HPLC purification and circular dichroism (CD) to confirm stereochemical integrity .
Q. How can researchers address challenges in using this compound for seleno-amino acid synthesis (e.g., L-selenocystine)?
Critical considerations include:
- Seleno-reaction conditions : Alkaline pH (pH 10–12) with Na₂Se₂ to facilitate nucleophilic substitution of chlorine.
- Side reactions : Competing hydrolysis can be minimized by anhydrous conditions and inert atmosphere (N₂/Ar) .
- Purification : Crystallization from 1N HCl followed by neutralization with NaOH enhances purity (>95%), confirmed via NMR to verify diselenide bond formation .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound in complex biological matrices?
- LC-MS/MS : Quantify intracellular concentrations using a -labeled internal standard.
- X-ray crystallography : Resolve enzyme-inhibitor complexes (if crystals are obtainable).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to ALAT .
Q. How should researchers design experiments to assess off-target effects in metabolic studies?
- Metabolomic profiling : Use GC-MS or LC-MS to track changes in tricarboxylic acid (TCA) cycle intermediates.
- CRISPR screening : Identify genes that modulate sensitivity/resistance to the compound.
- Competitive activity-based protein profiling (ABPP) : Detect unintended interactions with other PLP-dependent enzymes .
Data Contradiction Analysis
Q. Why do some studies report tumor suppression while others show limited efficacy in vivo?
Potential factors include:
- Pharmacokinetics : Poor blood-brain barrier penetration or rapid renal clearance.
- Microenvironmental factors : Stromal cells may metabolize the compound, reducing bioavailability.
- Dosing regimens : Intermittent vs. continuous administration impacts ALAT inhibition kinetics. Validate via PET imaging with -FDG to monitor glucose uptake in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
